1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

Catalog No.
S1551699
CAS No.
2074-05-7
M.F
C15H11ClF3NO4
M. Wt
294.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

CAS Number

2074-05-7

Product Name

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

IUPAC Name

N-[(E)-heptylideneamino]-2,4-dinitroaniline

Molecular Formula

C15H11ClF3NO4

Molecular Weight

294.31 g/mol

InChI

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+

InChI Key

HAPHKPXFYXPWDK-NTEUORMPSA-N

SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Heptaldehyde Dinitrophenyl hydrazine derivative

Canonical SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Identification and Characterization:

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine (1-(2,4-DNP)-2-heptylidenehydrazine) is an organic compound belonging to the class of dinitrophenylhydrazones (DNPHs) []. Its chemical formula is C₁₃H₁₈N₄O₄ and its PubChem ID is 9568085 []. DNPHs are characterized by the presence of a 2,4-dinitrophenyl group (C₆H₃(NO₂)₂-) attached to a hydrazone functional group (R₂C=N-NH₂) through a carbon-carbon double bond (C=N) []. In 1-(2,4-DNP)-2-heptylidenehydrazine, the R₂ group is a heptylidene moiety (CH₃(CH₂)₆CH=), derived from heptanal (CH₃(CH₂)₆CHO).

Application in Aldehyde and Ketone Detection:

The primary application of 1-(2,4-DNP)-2-heptylidenehydrazine, and DNPHs in general, lies in the qualitative identification and characterization of aldehydes and ketones []. DNPHs react readily with the carbonyl group (C=O) of aldehydes and ketones to form the corresponding hydrazone derivatives. These derivatives are typically brightly colored solids with distinct melting points, allowing for their easy identification through visual inspection and melting point determination []. 1-(2,4-DNP)-2-heptylidenehydrazine, specifically, has been employed in the detection of various aldehydes and ketones, including heptanal, benzaldehyde, and acetone.

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine belongs to a class of organic compounds known as dinitrophenylhydrazones (DNPHs). DNPHs are formed by the reaction of a carbonyl group (C=O) with 2,4-dinitrophenylhydrazine. In this case, the carbonyl group comes from heptanal (a 7-carbon aldehyde). DNPHs are commonly used for the identification of carbonyl-containing compounds due to their formation of brightly colored crystalline derivatives.


Molecular Structure Analysis

The key features of the molecule include:

  • A central hydrazine (N-N) group bonded to a 2,4-dinitrophenyl (C6H3(NO2)2) ring. The nitro groups (NO2) are attached at positions 2 and 4 of the phenyl ring.
  • A heptylidene (CH3(CH2)6CH=) group attached to the other nitrogen atom of the hydrazine. The double bond (C=) creates an imine functional group.

Chemical Reactions Analysis

The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine likely involves the reaction of heptanal with 2,4-dinitrophenylhydrazine in an acidic medium. The balanced chemical equation for this reaction is:

C6H13CHO (heptanal) + C6H4N2O4 (2,4-dinitrophenylhydrazine) -> C6H3(NO2)2N-N=CH(CH2)6CH3 (1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine) + H2O (water)

Information on decomposition reactions or other specific reactions involving this compound is not available in the scientific literature searched.


Physical And Chemical Properties Analysis

Mechanism of Action (Not Applicable)

This section is not applicable as 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is not reported to have a specific biological function.

Dinitrophenylhydrazine, a precursor in the synthesis of DNPHs, is a known irritant and can cause skin and eye damage. It is also suspected to be a carcinogen []. Due to the structural similarity, 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is likely to exhibit similar hazards.

, primarily involving nucleophilic addition and condensation reactions. A significant reaction involves the formation of hydrazones when reacted with carbonyl compounds such as aldehydes and ketones. The general reaction can be represented as follows:

RCHO+1 2 4 Dinitrophenyl 2 heptylidenehydrazineRCH N N 2 4 DNP +H2O\text{RCHO}+\text{1 2 4 Dinitrophenyl 2 heptylidenehydrazine}\rightarrow \text{RCH N N 2 4 DNP }+\text{H}_2\text{O}

This reaction is categorized as an addition-elimination mechanism where the nucleophilic nitrogen from the hydrazine attacks the carbonyl carbon, leading to the elimination of water.

The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine typically involves a condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone containing a heptyl chain. The following steps outline a general synthetic route:

  • Reagents: Combine 2,4-dinitrophenylhydrazine with an aldehyde or ketone (e.g., heptanal) in an acidic medium (commonly hydrochloric acid).
  • Reaction Conditions: Heat the mixture under reflux for several hours to facilitate the reaction.
  • Isolation: Upon completion, cool the mixture and precipitate the product by filtration.
  • Purification: Recrystallize from suitable solvents like ethanol or dimethylformamide to obtain pure 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine.

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has applications primarily in analytical chemistry as a reagent for detecting carbonyl compounds through the formation of colored precipitates. This property is utilized in qualitative organic analysis and can aid in identifying unknown substances in laboratory settings.

Interaction studies involving 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine focus on its reactivity with various functional groups. It is particularly effective with aldehydes and ketones, forming stable derivatives that can be analyzed for their melting points and spectral properties. Such studies are crucial for understanding its behavior in complex mixtures and its utility as an analytical tool.

Several compounds share structural similarities with 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine, particularly within the class of dinitrophenyl hydrazines. Here are some notable examples:

  • 2,4-Dinitrophenylhydrazine: This compound serves as a fundamental reagent for detecting carbonyls and is often used in laboratory tests.
  • Benzaldehyde 2,4-dinitrophenylhydrazone: A derivative formed from benzaldehyde that exhibits similar reactivity patterns.
  • p-Tolualdehyde 2,4-dinitrophenylhydrazone: Another derivative that includes a methyl group at the para position of the aromatic ring.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazineContains heptyl chain and dinitrophenyl groupSpecific reactivity with long-chain aldehydes
2,4-DinitrophenylhydrazineBasic structure without aliphatic chainWidely used as an analytical reagent
Benzaldehyde 2,4-dinitrophenylhydrazoneSimple aromatic structureCommonly used for identifying aromatic carbonyls
p-Tolualdehyde 2,4-dinitrophenylhydrazoneMethyl group at para positionInfluences reactivity compared to ortho/para isomers

XLogP3

3.3

Dates

Modify: 2023-08-15

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